molecular formula C12H19NO2 B2996979 N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide CAS No. 2176544-70-8

N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide

Cat. No. B2996979
CAS RN: 2176544-70-8
M. Wt: 209.289
InChI Key: QHKJJWSYTQWUKM-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a Warning substance according to the Globally Harmonized System (GHS). Precautions include avoiding inhalation, skin contact, and eye contact. Refer to the MSDS for detailed safety instructions .

Synthesis Analysis

The expedient synthesis of spiro[3.3]heptan-1-ones involves strain-relocating reactions. Starting from a substituted cyclopropanone equivalent, the process leads to optically active 3-substituted spiro[3.3]heptan-1-ones. The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .

Safety and Hazards

  • Warning : Handle with care to avoid skin and eye contact. Follow safety guidelines provided in the MSDS.

properties

IUPAC Name

N-(3-ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-11(14)13-9-8-10(15-4-2)12(9)6-5-7-12/h3,9-10H,1,4-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKJJWSYTQWUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide

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